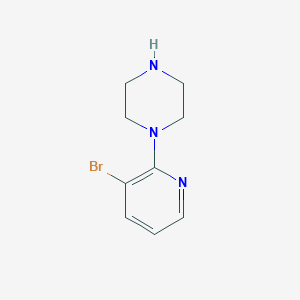

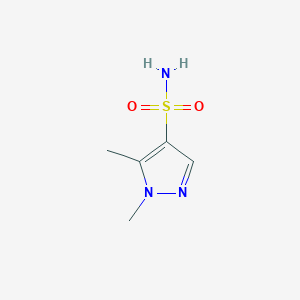

1,5-二甲基-1H-吡唑-4-磺酰胺

描述

The compound "1,5-Dimethyl-1H-pyrazole-4-sulfonamide" is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential as therapeutic agents, particularly as inhibitors of various enzymes such as carbonic anhydrases and cyclooxygenase-2 (COX-2) . The sulfonamide group attached to the pyrazole ring is a common feature in many biologically active compounds, contributing to their binding and inhibitory properties .

Synthesis Analysis

The synthesis of pyrazole sulfonamide derivatives can involve several strategies. One approach includes the Lewis base-catalyzed synthesis of multisubstituted 4-sulfonyl-1H-pyrazoles from N-propargylic sulfonylhydrazone derivatives, which involves a novel 1,3-sulfonyl shift . Another method involves the synthesis of pyrazole-3,4-dicarboxamides bearing the sulfonamide moiety starting from 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid, with the structures characterized by various spectroscopic methods . Additionally, selective synthesis techniques have been developed to control the migration of sulfonyl groups to different positions on the pyrazole ring by changing the Lewis acids .

Molecular Structure Analysis

The molecular structures of pyrazole sulfonamide derivatives are characterized using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and elemental analysis . The presence of fluorine atoms in the structure can significantly affect the chemical shifts and splitting patterns of protons and carbons, as observed in fluorinated pyrazoline type sulfonamides . The molecular structure is crucial for the biological activity of these compounds, as it determines the interaction with target enzymes.

Chemical Reactions Analysis

Pyrazole sulfonamides can undergo various chemical reactions, including copper-mediated C-H amidation and sulfonamidation, which are facilitated by a removable bidentate directing group . The synthesis of pyrazole derivatives containing an aryl sulfonate moiety involves a one-pot cyclo-condensation reaction . Furthermore, the core structure of pyrazole can be modified through reactions such as Suzuki coupling and selective oxidation to sulfoxides and sulfones, demonstrating the functional group tolerance of the pyrazole core .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole sulfonamide derivatives are influenced by their molecular structure. These compounds exhibit a range of inhibitory effects on enzymes such as human carbonic anhydrase isoenzymes and acetylcholinesterase, with inhibition constants (Ki) often in the nanomolar range, indicating high potency . The antimicrobial and antioxidant activities of these compounds have also been investigated, with some derivatives showing significant effects . The presence of substituents such as fluorine atoms can enhance the biological activity and affect the physical properties of the compounds .

科学研究应用

COX-2 抑制剂合成: 该化合物已被用于合成一系列含有磺酰胺的 1,5-二芳基吡唑衍生物,作为环氧合酶-2 (COX-2) 的有效且选择性抑制剂,COX-2 是一种针对类风湿关节炎和骨关节炎治疗的酶 (Penning 等,1997).

碳酸酐酶和乙酰胆碱酯酶抑制: 它已被用于创建吡唑啉苯磺酰胺,对人碳酸酐酶同工酶和乙酰胆碱酯酶具有显着的抑制作用,对各种细胞系表现出低细胞毒性 (Ozmen Ozgun 等,2019).

抗菌和抗氧化活性: 该化合物在抗菌和抗氧化活性方面显示出有希望的结果,如从安比罗恩合成具有不同苯磺酰氯的新型磺酰胺 (Badgujar 等,2018).

抗增殖活性: 吡唑-磺酰胺衍生物的合成已证明对 HeLa 和 C6 细胞系具有显着的体外抗增殖活性,表明在癌症治疗中具有潜力 (Mert 等,2014).

用于超分子网络的金属配合物合成: 源自该化合物的吡唑亚砜/砜配体已被用于合成金属大环 Pd(II) 配合物,有助于超分子网络的形成 (León 等,2013).

碳酸酐酶抑制剂合成: 该化合物的吡唑羧酸的酰胺衍生物已被合成作为新的碳酸酐酶抑制剂,对人红细胞表现出有效的抑制作用 (Bülbül 等,2008).

未来方向

Pyrazole compounds, including “1,5-Dimethyl-1H-pyrazole-4-sulfonamide”, have potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The development of new synthetic methodologies, catalysis, and structural diversity can expand the application of this class of compounds .

作用机制

Target of Action

1,5-Dimethyl-1H-pyrazole-4-sulfonamide has been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . These organisms are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

It is known that pyrazole-bearing compounds, like 1,5-dimethyl-1h-pyrazole-4-sulfonamide, can affect various biochemical pathways leading to their diverse pharmacological effects .

Pharmacokinetics

It is known that the compound is a solid at room temperature , suggesting that it may have good bioavailability.

Result of Action

The result of the action of 1,5-Dimethyl-1H-pyrazole-4-sulfonamide is the inhibition of the growth and proliferation of Leishmania aethiopica and Plasmodium berghei . This leads to a reduction in the severity of leishmaniasis and malaria .

Action Environment

The action, efficacy, and stability of 1,5-Dimethyl-1H-pyrazole-4-sulfonamide can be influenced by various environmental factors. For instance, the compound is a solid at room temperature , suggesting that it may be stable under normal storage conditions.

属性

IUPAC Name |

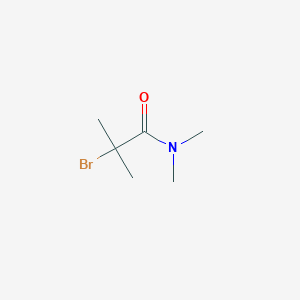

1,5-dimethylpyrazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-4-5(11(6,9)10)3-7-8(4)2/h3H,1-2H3,(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQWGJSMSRNAREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275130 | |

| Record name | 1H-Pyrazole-4-sulfonamide, 1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dimethyl-1H-pyrazole-4-sulfonamide | |

CAS RN |

88398-55-4 | |

| Record name | 1H-Pyrazole-4-sulfonamide, 1,5-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88398-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-sulfonamide, 1,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。